molecular formula C9H8N2O3S B1420922 Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate CAS No. 1216295-88-3

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

Cat. No. B1420922
M. Wt: 224.24 g/mol
InChI Key: SZTPQOXXXBSMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of the oxazole family and has shown promising results in various studies related to drug development and disease treatment.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate and its derivatives are studied for their pharmacokinetic properties and metabolism in the human body. For instance, the disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist, was studied in healthy male subjects to understand its metabolism and excretion patterns (Renzulli et al., 2011). This kind of research is crucial for developing new pharmaceuticals, ensuring their safety and effectiveness before they are brought to market.

Interaction with Other Pharmaceuticals

The interaction of similar compounds with other pharmaceuticals is also a significant area of research. For example, studies on the potential nephrotoxicity of various antibiotics like cefazedone and their combination with other antibiotics such as gentamicin, shed light on the safety profile of these drugs and their potential side effects when used in combination (Mondorf Aw, 1979). Understanding these interactions helps in prescribing safer drug combinations in clinical settings.

Radiotracer Development for Diagnostic Purposes

Compounds related to Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate are also used in developing radiotracers for imaging and diagnostic purposes. The safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, were evaluated, indicating its potential use for evaluating inflammation in clinical populations (Brier et al., 2022). Such research is crucial for advancing diagnostic techniques and providing better healthcare solutions.

Exploration of Drug Toxicity and Safety

properties

IUPAC Name

methyl 5-amino-2-thiophen-2-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-13-9(12)6-7(10)14-8(11-6)5-3-2-4-15-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTPQOXXXBSMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=N1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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